

# Technical Support Center: Reduction of Threading Dislocation Density in GaN on Silicon

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## Compound of Interest

Compound Name: Gallium nitride

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to reducing threading dislocation density (TDD) in **Gallium Nitride** (GaN) grown on Silicon (Si) substrates.

## Troubleshooting Guide

This guide addresses common issues encountered during the epitaxial growth of GaN on Si, offering potential causes and solutions to mitigate high TDD.

**Problem:** High Threading Dislocation Density in the GaN Epilayer

- **Question:** My GaN-on-Si epilayer exhibits a high threading dislocation density (TDD), typically in the range of  $10^9$  to  $10^{10}$  cm<sup>-2</sup>. What are the primary causes and how can I reduce it?

**Answer:** High TDD in heteroepitaxially grown GaN on Si is primarily due to the large mismatches in lattice parameters (~17%) and thermal expansion coefficients (~56%) between GaN and Si.<sup>[1][2][3][4][5]</sup> This mismatch induces significant stress, leading to the formation of a high density of defects, including threading dislocations (TDs), which propagate through the epilayer.<sup>[1][5][6]</sup>

To address this, various techniques have been developed to interrupt or alter the propagation of these dislocations. These methods include the insertion of interlayers, the use

of superlattices, and advanced growth techniques like epitaxial lateral overgrowth (ELO).

#### Problem: Cracking of the GaN Epilayer

- Question: I am observing cracks in my GaN epilayer when growing beyond a certain thickness. What causes this and how can it be prevented?

Answer: Cracking in GaN-on-Si is a common issue that arises from the large thermal mismatch between GaN and Si.[3] During the cooling process after growth, significant tensile stress develops in the GaN layer, which can lead to cracking, especially in thicker films.[3]

Several strategies can be employed to mitigate this:

- Interlayers: The introduction of thin, low-temperature AlN interlayers can significantly reduce the crack density.[7]
- Superlattices: The use of AlN/GaN or AlGaIn/GaN superlattices acts as a strain-relieving layer, which can help prevent cracking and also reduce dislocation density.[3][8]
- Buffer Layer Engineering: Careful design of the buffer layer, such as using graded AlGaIn layers, can manage the strain and accommodate the mismatch, thereby preventing cracks.[2]

#### Problem: Ineffective Dislocation Reduction with Interlayers

- Question: I am using a SiN<sub>x</sub> interlayer, but the reduction in TDD is not as significant as expected. What are the critical parameters for this technique?

Answer: The effectiveness of a SiN<sub>x</sub> interlayer in reducing TDD is highly dependent on several factors. The SiN<sub>x</sub> acts as a nanomask, promoting a 3D island growth mode and forcing dislocations to bend and annihilate.[2][9] Key parameters to optimize include:

- SiN<sub>x</sub> Coverage: The amount of SiN<sub>x</sub> deposited is crucial. Insufficient coverage may not effectively block dislocation propagation, while excessive coverage can hinder coalescence of the GaN islands.[9]

- **Overgrowth Conditions:** The conditions used to grow the GaN layer over the SiN<sub>x</sub> interlayer, such as temperature, pressure, and V/III ratio, influence the lateral overgrowth and coalescence of the GaN islands, which is critical for dislocation reduction.[9]
- **Deposition Time:** The duration of the SiH<sub>4</sub> flow during the in-situ deposition of SiN<sub>x</sub> directly impacts the interlayer's properties and its ability to block dislocations.[2]

## Frequently Asked Questions (FAQs)

### General Concepts

- **What are threading dislocations in GaN?** Threading dislocations (TDs) are line defects that propagate through the GaN epitaxial layer, typically originating from the substrate/epilayer interface.[6][10] They are generally categorized into three types based on their Burgers vector: pure edge, pure screw, and mixed dislocations.[6][11]
- **Why is reducing TDD in GaN-on-Si important?** High TDD can significantly degrade the performance and reliability of GaN-based electronic and optoelectronic devices.[6] For instance, TDs can act as non-radiative recombination centers, reducing the efficiency of light-emitting diodes (LEDs), and can create leakage current pathways in high-electron-mobility transistors (HEMTs).[12][13]

### TDD Reduction Techniques

- **What are the most common methods to reduce TDD in GaN-on-Si?** Several in-situ and ex-situ techniques are employed to reduce TDD, including:
  - **Interlayers:** Inserting thin layers of materials like SiN<sub>x</sub>, AlN, or ScN can block or bend propagating dislocations.[2][7][9][14]
  - **Superlattices:** Growing a series of alternating thin layers, such as AlGaIn/GaN superlattices, can filter dislocations by inducing strain fields that cause them to bend and annihilate.[3][8]
  - **Epitaxial Lateral Overgrowth (ELO) and Related Techniques:** These methods involve selective area growth over a patterned mask, which forces the GaN to grow laterally over

the mask, leaving the dislocations confined to the initial growth window.[6][15] A variation of this is the use of serpentine channel structures to filter dislocations.[6]

- Buffer Layer Engineering: Optimizing the initial buffer layers, such as using graded AlGaIn or multi-layer AlN/GaN structures, can help manage the strain and reduce the initial dislocation density.[2][16]
- In-situ Etching: Creating etch pits at the location of dislocations and then overgrowing the layer can terminate the propagation of some dislocations.[7]
- How do superlattices help in reducing TDD? Superlattices introduce periodic strain fields into the crystal structure. These strain fields can cause the vertically propagating threading dislocations to bend into the basal plane.[8] Once bent, these dislocations are more likely to interact with other dislocations and annihilate, thus reducing the overall TDD in the subsequent layers.[3]

## Characterization

- How is TDD in GaN epilayers measured? Several techniques are used to characterize and quantify TDD:
  - Transmission Electron Microscopy (TEM): Provides direct visualization of dislocations, allowing for accurate density determination and type analysis, though it is a destructive and localized technique.[6][10]
  - X-ray Diffraction (XRD): A non-destructive method that analyzes the broadening of rocking curves to estimate the density of screw and edge dislocations.[17][18]
  - Atomic Force Microscopy (AFM): Can be used to count etch pits that form at the surface termination of dislocations after chemical etching.[12][19]
  - Cathodoluminescence (CL) and Photoluminescence (PL): These techniques can provide qualitative information about the defect density, as dislocations often act as non-radiative recombination centers.[11][12]

## Quantitative Data on TDD Reduction

The following tables summarize the effectiveness of various techniques for reducing TDD in GaN on Si, as reported in the literature.

Technique	Initial TDD (cm <sup>-2</sup> )	Final TDD (cm <sup>-2</sup> )	Reference
In-situ Etching with SiN <sub>x</sub> mask	~1 x 10 <sup>9</sup>	6.7 x 10 <sup>7</sup>	<a href="#">[7]</a>
Thick GaN Growth (18 μm)	~10 <sup>9</sup> - 10 <sup>11</sup>	1.1 x 10 <sup>7</sup>	<a href="#">[1]</a>
SiN <sub>x</sub> Interlayer	Not specified	9 x 10 <sup>7</sup>	<a href="#">[9]</a>
Terrace Engineered Buffer Layer	Not specified	8.6 x 10 <sup>7</sup>	<a href="#">[16]</a>
Scandium Nitride (ScN) Interlayer	(5.0 ± 0.5) x 10 <sup>9</sup>	(3.1 ± 0.4) x 10 <sup>7</sup>	<a href="#">[14]</a>
Two-Step Growth Method	> 10 <sup>9</sup>	~2 x 10 <sup>8</sup>	<a href="#">[20]</a>

## Experimental Protocols

Below are generalized experimental protocols for key TDD reduction techniques based on methodologies described in the literature. These should be adapted and optimized for specific equipment and experimental goals.

### Protocol 1: In-situ SiN<sub>x</sub> Interlayer for TDD Reduction

This protocol is based on the general principles of using a SiN<sub>x</sub> nanomask within a Metal-Organic Chemical Vapor Deposition (MOCVD) reactor.

- Initial GaN Growth:
  - Grow an initial GaN buffer layer on the Si substrate to a desired thickness (e.g., 500 nm to 1 μm) using standard MOCVD growth conditions.
- In-situ SiN<sub>x</sub> Deposition:

- Interrupt the GaN growth by stopping the Trimethylgallium (TMG) flow.
- Introduce Silane ( $\text{SiH}_4$ ) into the reactor for a short duration (e.g., a few minutes) while maintaining the ammonia ( $\text{NH}_3$ ) and carrier gas flows. The  $\text{SiH}_4$  flow rate and deposition time are critical parameters to optimize.[\[2\]](#)
- GaN Overgrowth:
  - Stop the  $\text{SiH}_4$  flow.
  - Resume the GaN growth by reintroducing the TMG flow. The growth conditions (temperature, pressure, V/III ratio) for this overgrowth step should be optimized to promote lateral growth and coalescence of GaN islands that form on the  $\text{SiN}_x$  nanomask.[\[9\]](#)
- Final GaN Layer:
  - Continue the GaN growth to the desired final thickness.

## Protocol 2: AlGaIn/GaN Superlattice for Dislocation Filtering

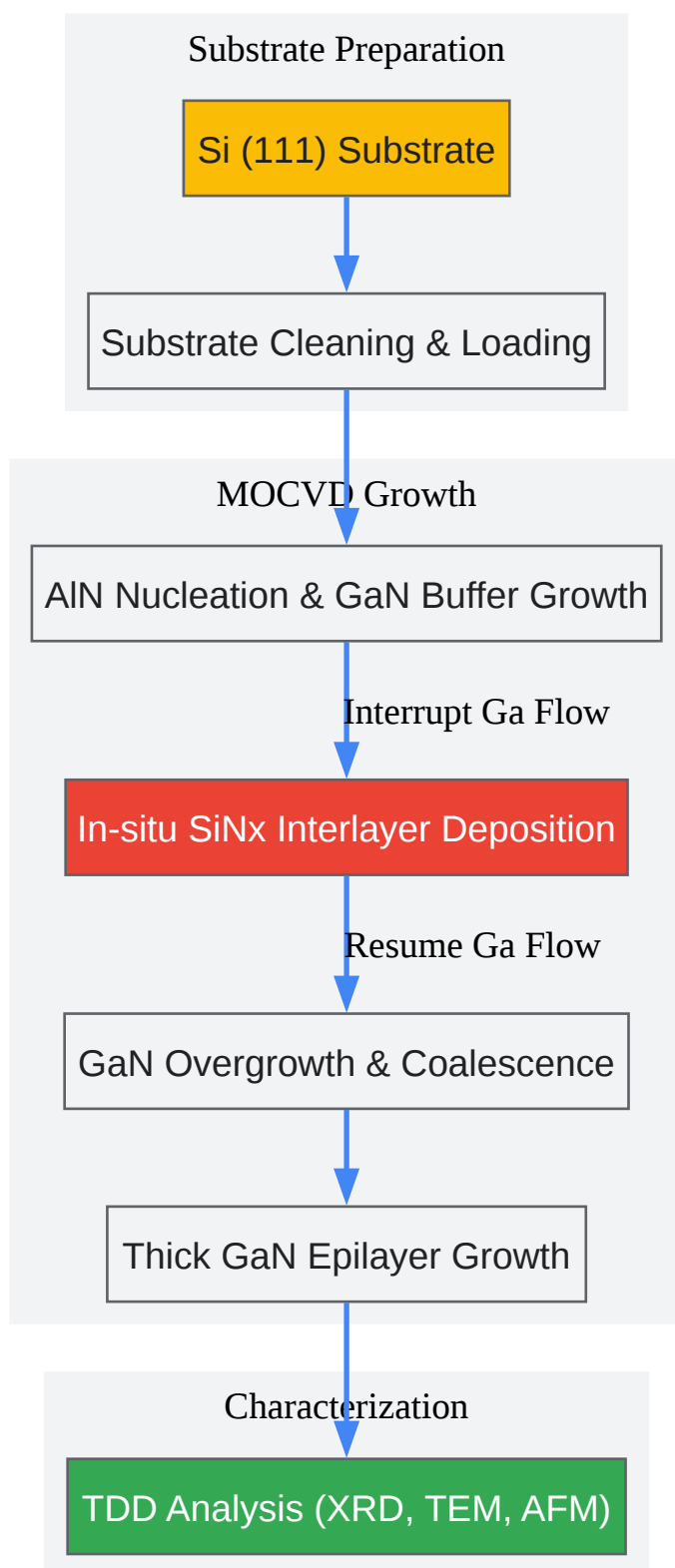
This protocol outlines the growth of a superlattice structure to act as a dislocation filter.

- Buffer Layer Growth:
  - Grow the initial buffer layers on the Si substrate, which may include an AlN nucleation layer and an AlGaIn transition layer, to manage the initial stress and defect formation.
- Superlattice Growth:
  - Grow a series of alternating AlGaIn and GaN layers. A typical superlattice might consist of 10-30 pairs.
  - The thickness of the individual AlGaIn and GaN layers is typically in the range of a few nanometers.
  - The composition of the AlGaIn and the thicknesses of both layers are critical parameters for creating the desired strain fields to bend dislocations.

- Main GaN Epilayer Growth:
  - Following the superlattice, grow the main GaN epilayer to the desired thickness under optimized conditions for high-quality material.

## Visualizations

### Experimental Workflow for TDD Reduction using SiN<sub>x</sub> Interlayer

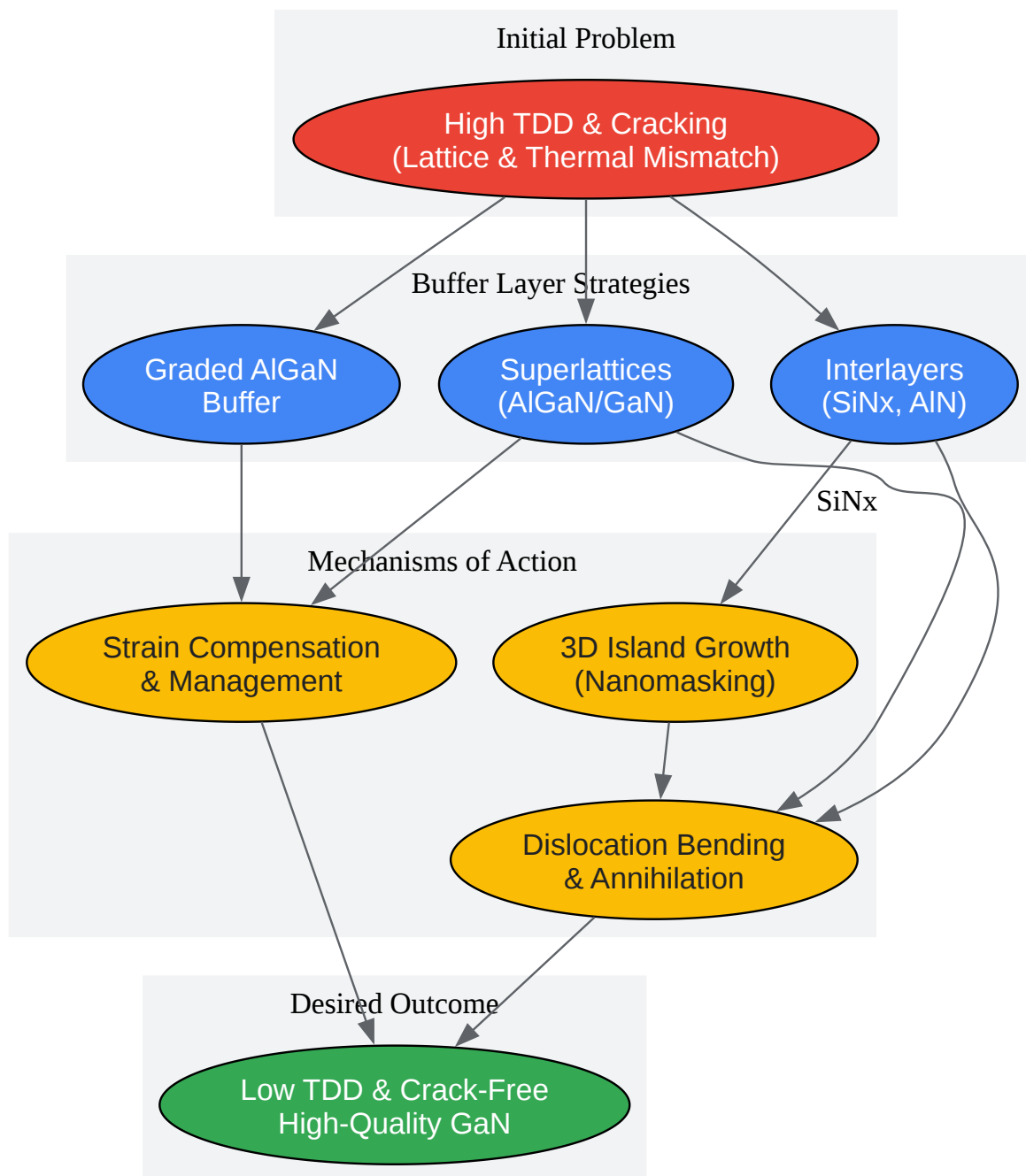


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Caption: Workflow for TDD reduction in GaN-on-Si using an in-situ SiNx interlayer.



## Logical Relationships in Buffer Layer Strategies for TDD Reduction



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Caption: Logical relationship between buffer strategies and TDD reduction mechanisms.

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